molecular formula C15H11FN2O3 B12129246 5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

Cat. No.: B12129246
M. Wt: 286.26 g/mol
InChI Key: NCOATAKBMVZADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a fluorophenyl group, and an oxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated furan compound in the presence of a palladium catalyst.

    Synthesis of the Oxazole Moiety: The oxazole ring can be formed through the cyclization of α-haloketones with amides or nitriles under basic conditions.

    Amide Bond Formation: The final step involves the coupling of the furan-2-carboxylic acid derivative with the oxazole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, and could be developed into a drug for treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, if it exhibits anticancer activity, it might inhibit a key enzyme involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    5-(4-bromophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    5-(4-methylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved biological activity and pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

InChI

InChI=1S/C15H11FN2O3/c1-9-8-14(18-21-9)17-15(19)13-7-6-12(20-13)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,17,18,19)

InChI Key

NCOATAKBMVZADI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.